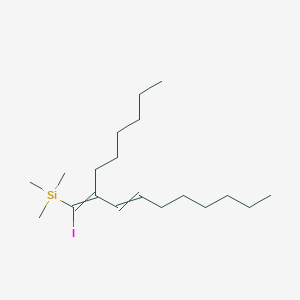
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C19H37ISi This compound contains a silicon atom bonded to three methyl groups and a complex organic moiety, which includes an iodine atom and a conjugated diene system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane typically involves the following steps:
Formation of the Diene System: The diene system can be synthesized through a series of reactions starting from simple alkenes or alkynes. For example, a hexyl-substituted alkyne can undergo a hydroiodination reaction to introduce the iodine atom.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using a silylation reagent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反应分析
Types of Reactions
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The diene system can participate in oxidation and reduction reactions, leading to the formation of different products.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane depends on the specific application and reaction it is involved in. Generally, the compound can act as a nucleophile or electrophile in various chemical reactions. The presence of the iodine atom and the conjugated diene system allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: This compound is similar in structure but contains an ethenyl group instead of a hexyl group.
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane): This compound has a methyl group in place of one of the hydrogen atoms in the diene system.
Uniqueness
The uniqueness of (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both silicon and iodine in the molecule provides unique reactivity that is not commonly found in other compounds.
属性
CAS 编号 |
565435-41-8 |
|---|---|
分子式 |
C19H37ISi |
分子量 |
420.5 g/mol |
IUPAC 名称 |
(2-hexyl-1-iododeca-1,3-dienyl)-trimethylsilane |
InChI |
InChI=1S/C19H37ISi/c1-6-8-10-12-13-15-17-18(16-14-11-9-7-2)19(20)21(3,4)5/h15,17H,6-14,16H2,1-5H3 |
InChI 键 |
REDSIWAHRIBLDX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC=CC(=C([Si](C)(C)C)I)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


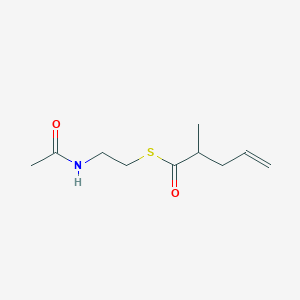

![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)
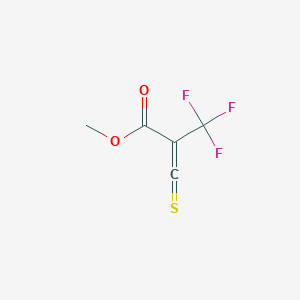
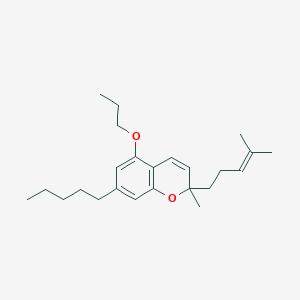
![(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol](/img/structure/B14232272.png)
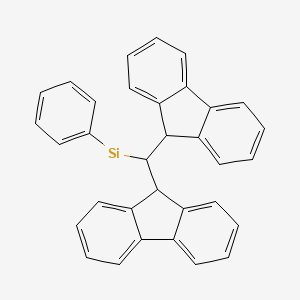
![[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile](/img/structure/B14232299.png)
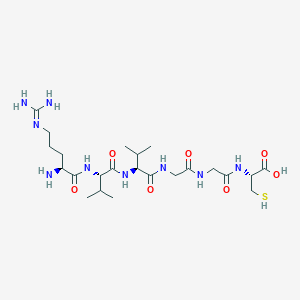
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)

![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)
